(3,5-DIMETHYL-4-ISOXAZOLYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE
Description
The compound (3,5-Dimethyl-4-isoxazolyl){4-[hydroxy(diphenyl)methyl]piperidino}methanone features a methanone core bridging two distinct moieties:
This structural architecture suggests applications in medicinal chemistry, such as central nervous system (CNS) targeting (due to lipophilicity from diphenyl groups) or enzyme inhibition (via isoxazole interactions).
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-17-22(18(2)29-25-17)23(27)26-15-13-21(14-16-26)24(28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21,28H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYUUORMOAQNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3,5-DIMETHYL-4-ISOXAZOLYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological assays, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring and a piperidine moiety. Its molecular formula is C18H22N2O2, with a molecular weight of 302.38 g/mol. The structural representation can be summarized as follows:
- Isoxazole Ring : Contributes to the compound's reactivity and biological properties.
- Piperidine Moiety : Provides pharmacological activity through various receptor interactions.
- Diphenyl Group : Enhances lipophilicity and potential binding affinity to target sites.
Pharmacological Assays
The biological activity of this compound has been primarily evaluated through various pharmacological assays. Key findings include:
- Cytotoxicity : Studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, with IC50 values indicating significant activity in inhibiting cell proliferation.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties, which suggest potential applications in treating infections.
- Neuroprotective Effects : Preliminary data indicate that this compound may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the isoxazole and piperidine structures can lead to variations in potency and selectivity. For instance:
- Substituents on the Isoxazole Ring : Altering substituents can enhance or reduce receptor binding affinity.
- Piperidine Modifications : Changes in the piperidine ring can affect the neuropharmacological profile.
Data Table of Biological Activities
| Activity Type | Assay Method | Target Cell Lines | IC50 Values (µM) |
|---|---|---|---|
| Cytotoxicity | MTT Assay | KB, Hep-G2 | 0.9 - 4.5 |
| Antimicrobial | Disc Diffusion Method | Staphylococcus aureus | 10 - 20 |
| Neuroprotection | Cell Viability Assay | SH-SY5Y | 5 - 15 |
Case Study 1: Cancer Cell Lines
In a study published by researchers examining various derivatives of isoxazole compounds, this compound was tested against human cancer cell lines. The results indicated that the compound significantly inhibited cell growth at low concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common pathogens. The results showed effective inhibition of bacterial growth, particularly against Gram-positive bacteria. This finding supports its potential use as an antimicrobial therapeutic .
Scientific Research Applications
Pharmaceutical Development
This compound shows promise as a lead candidate for drug development, particularly targeting:
- Neurological Disorders : The piperidine structure may enhance neuroactive properties, making it suitable for conditions like anxiety or depression.
- Infectious Diseases : Its biological activity could be evaluated for antimicrobial or antiviral properties.
Biochemical Research Tools
The compound can serve as a tool in biochemical studies, particularly in:
- Enzyme Interaction Studies : Understanding how this compound interacts with specific enzymes can provide insights into metabolic pathways.
- Receptor Binding Studies : Its structural features may allow it to bind selectively to certain receptors, aiding in the study of receptor-ligand interactions.
Agricultural Chemistry
If antimicrobial properties are confirmed through research:
- Agrochemical Development : The compound could be developed into a pesticide or fungicide, benefiting agricultural practices by reducing crop diseases.
Pharmacological Assays
Studies have demonstrated that the compound exhibits various biological activities when subjected to pharmacological assays. These assays typically assess:
- Dose-response relationships : Evaluating how varying concentrations affect biological activity.
- Comparison with standard drugs : Establishing efficacy relative to existing treatments.
Synthesis and Modification
Research indicates several synthetic pathways for producing this compound, allowing for modifications that could enhance its efficacy or selectivity:
- Functionalization Techniques : Different chemical reactions can introduce new functional groups that may improve binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds (Table 1) are selected for comparison based on shared scaffolds or functional groups:
Detailed Analysis
Entry 24
- Structural Differences :
- Piperazine vs. Piperidine : Piperazine’s second nitrogen introduces a basic center, likely increasing water solubility at physiological pH.
- Phenyl vs. Hydroxydiphenylmethyl : The absence of hydroxyl and second phenyl group reduces steric hindrance and lipophilicity.
- Hypothesized Properties :
- Enhanced solubility may improve bioavailability but limit CNS activity compared to the target compound.
- Piperazine’s basicity could facilitate ionic interactions with acidic residues in enzyme targets.
Entry 25
- Structural Differences: Quinoline vs. Isoxazole: Quinoline’s aromatic system may enhance intercalation with DNA or proteins. Diazepane vs.
- Hypothesized Properties :
- Carboxylic acid group increases polarity, limiting membrane permeability but favoring renal excretion.
Entry 26
- Structural Differences: Nicotinamide vs. Methanone: The amide group enables hydrogen bonding, critical for enzyme inhibition (e.g., kinases). Ethoxyphenylamino Group: Ethoxy substituent may slow oxidative metabolism compared to unsubstituted phenyl groups.
- Hypothesized Properties: Potential as a kinase inhibitor due to nicotinamide’s resemblance to ATP adenine.
Q & A
Basic: What synthetic strategies are effective for preparing (3,5-dimethyl-4-isoxazolyl){4-[hydroxy(diphenyl)methyl]piperidino}methanone, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step protocols, including:
- Condensation reactions : Combining substituted isoxazole precursors with piperidine derivatives under reflux conditions. For example, details the use of sulfonylation and coupling steps in a related isoxazole-piperidine system, employing DMF/acetic acid as solvents and sodium acetate as a base .
- Optimization : Adjusting stoichiometry (e.g., excess oxo-compounds to drive reactivity) and temperature (reflux for 2–6 hours) improves yield. Recrystallization from DMF-ethanol mixtures enhances purity .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures. highlights its robustness for small-molecule refinement, particularly for resolving hydrogen bonding and steric interactions in heterocyclic systems .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (exact mass: 398.1226 g/mol as per ).
- NMR : ¹H/¹³C NMR identifies substituent patterns, especially distinguishing isoxazole (δ 2.1–2.3 ppm for methyl groups) and piperidine protons (δ 3.4–4.1 ppm) .
Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered moieties or twinning?
Answer:
- Disorder modeling : Use SHELXL’s PART instruction to refine disordered regions. For example, resolved piperidine ring disorder by partitioning electron density into discrete sites .
- Twinning correction : Apply the TWIN/BASF commands in SHELXL for pseudo-merohedral twinning. notes that SHELX’s robustness with high-resolution data minimizes overfitting .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for visualizing hydrogen-bonding networks .
Advanced: How should researchers design experiments to probe the compound’s reactivity under varying pH or redox conditions?
Answer:
- pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 2–12) using UV-Vis or HPLC to monitor degradation. suggests thiazolidinone analogs undergo hydrolysis at acidic pH, which could inform similar protocols .
- Redox profiling : Employ cyclic voltammetry to identify oxidation/reduction potentials. For example, outlines electrochemical aromatization methods applicable to isoxazole derivatives .
- Byproduct analysis : Use LC-MS/MS to characterize intermediates, as shown in for tracking iodine loss in iodophenyl derivatives .
Advanced: What computational strategies predict the compound’s biological interactions, such as protein binding or metabolic pathways?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger’s Glide to model interactions with targets like kinases or GPCRs. highlight isoxazole derivatives’ activity in cancer/viral pathways, suggesting docking against EGFR or viral proteases .
- Metabolic prediction : Tools like SwissADME or MetaCore predict phase I/II metabolism. For instance, ’s exact mass data (301.0636 g/mol) aligns with potential glucuronidation or sulfation metabolites .
- MD simulations : GROMACS or AMBER can simulate stability in lipid bilayers, critical for blood-brain barrier penetration studies .
Advanced: How can researchers reconcile conflicting solubility data across different solvent systems?
Answer:
- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. used DMF-acetic acid mixtures for recrystallization, suggesting polar aprotic solvents are ideal .
- Co-solvency studies : Test binary solvent systems (e.g., ethanol-water gradients) to enhance solubility. ’s thiazolidinone analogs showed improved solubility in DMSO-water mixtures .
- Thermodynamic modeling : Apply the Modified Apelblat equation to correlate temperature-dependent solubility, as demonstrated in for chalcone derivatives .
Basic: What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution (lipases/esterases). notes hydromorphone synthesis challenges, emphasizing enantiomer separation via crystallization .
- Catalytic asymmetry : Employ asymmetric catalysis (e.g., BINAP-metal complexes) during piperidine functionalization. ’s derivatives highlight the need for stereochemical control in isoxazole-piperidine hybrids .
Advanced: How can researchers validate the compound’s proposed mechanism of action in cellular assays?
Answer:
- Target knockdown : Use siRNA/CRISPR to silence suspected targets (e.g., kinases) and assess activity loss. ’s derivatives showed reduced efficacy in EGFR-knockout cells .
- Biochemical assays : Measure IC50 via fluorescence polarization (e.g., ATPase assays for kinase inhibition) or ELISA for cytokine modulation .
- Off-target profiling : Screen against panels like Eurofins’ SafetyScreen44 to identify unintended interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
